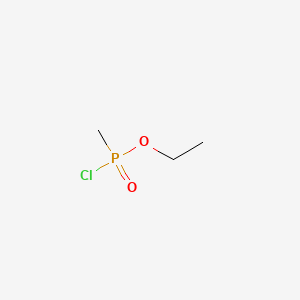

Ethyl methylphosphonochloridoate

Descripción

Ethyl methylphosphonochloridoate (CAS RN: 5284-09-3) is an organophosphorus compound with the molecular formula C₃H₈ClO₂P and the IUPAC name this compound. Structurally, it consists of a methyl group bonded to a phosphorus atom, an ethoxy group, and a chloride substituent, forming a reactive chloridate ester . Its primary uses include serving as an intermediate in the synthesis of pesticides, flame retardants, and pharmaceuticals, leveraging its reactivity in nucleophilic substitution and esterification reactions .

Propiedades

IUPAC Name |

1-[chloro(methyl)phosphoryl]oxyethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClO2P/c1-3-6-7(2,4)5/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLLQQBEJNHPCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClO2P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967308 | |

| Record name | Ethyl methylphosphonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.52 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5284-09-3 | |

| Record name | Methylphosphonochloridic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005284093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl methylphosphonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido metilfosfonoclórico, éster etílico se puede sintetizar a través de varios métodos. Un método común implica la reacción del dicloruro de metilfosfónico con etanol. La reacción generalmente ocurre en condiciones controladas para asegurar la formación adecuada del éster. La reacción general es la siguiente:

[ \text{CH}_3\text{P(O)Cl}_2 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{P(O)(OCH}_2\text{CH}_3\text{)Cl} + \text{HCl} ]

Métodos de producción industrial

En entornos industriales, la producción de ácido metilfosfonoclórico, éster etílico a menudo implica reacciones a gran escala utilizando métodos similares a los descritos anteriormente. El proceso se optimiza para un alto rendimiento y pureza, con un control cuidadoso de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores para mejorar la velocidad de reacción.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido metilfosfonoclórico, éster etílico experimenta diversas reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de cloro puede ser sustituido por otros nucleófilos, como los iones hidróxido, lo que lleva a la formación de diferentes ésteres fosfonatos.

Hidrólisis: El éster se puede hidrolizar en condiciones ácidas o básicas para producir ácido metilfosfónico y etanol.

Oxidación y reducción: El compuesto puede participar en reacciones de oxidación-reducción, aunque estas son menos comunes en comparación con la sustitución y la hidrólisis.

Reactivos y condiciones comunes

Hidrólisis: Se lleva a cabo generalmente utilizando agua o soluciones acuosas de ácidos o bases.

Sustitución: Los reactivos comunes incluyen nucleófilos como iones hidróxido, aminas y alcoholes.

Oxidación y reducción: Se pueden utilizar varios agentes oxidantes y reductores, dependiendo de la transformación deseada.

Productos principales formados

Hidrólisis: Ácido metilfosfónico y etanol.

Sustitución: Diversos ésteres fosfonatos, dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El ácido metilfosfonoclórico, éster etílico tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis de otros compuestos organofosforados.

Biología: Se estudia por su potencial actividad biológica e interacciones con las enzimas.

Medicina: Se investiga por su posible uso en el desarrollo de fármacos y como precursor de productos farmacéuticos.

Industria: Se utiliza en la producción de retardantes de llama, plastificantes y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción del ácido metilfosfonoclórico, éster etílico implica su reactividad con los nucleófilos. El átomo de cloro es muy reactivo y puede ser fácilmente sustituido por otros nucleófilos, lo que lleva a la formación de diversos derivados. Los objetivos moleculares y las vías implicadas dependen de las reacciones y aplicaciones específicas que se estén estudiando.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The unique properties of ethyl methylphosphonochloridoate become evident when compared to its analogs. Key differences arise from variations in alkyl chain length, substituent groups (e.g., thio vs. oxy groups), and steric effects. Below is a detailed analysis:

Propyl Methylphosphonochloridoate (CAS 15110-09-5)

- Molecular Formula : C₄H₁₀Cl₂P

- Structural Difference : Replaces the ethyl group with a propyl chain and includes an additional chlorine atom.

- Impact: Increased molecular weight (191.87 g/mol vs. The extra chlorine atom may elevate reactivity in hydrolysis reactions .

- Applications : Less commonly used in pharmaceuticals due to higher toxicity but employed in specialty polymer synthesis .

Isobutyl Methylphosphonochloridate (CAS 18359-05-2)

- Molecular Formula : C₅H₁₂ClO₂P

- Structural Difference : Branched isobutyl group replaces the linear ethyl chain.

- Impact : The bulky isobutyl group reduces steric accessibility, slowing reaction kinetics but improving thermal stability. This makes it suitable for high-temperature industrial processes .

- Applications : Used in flame-retardant formulations and as a corrosion inhibitor .

O-Methyl Ethylphosphonothionochloridate (CAS 1497-69-4)

- Molecular Formula : C₃H₈ClOPS

- Structural Difference: Substitutes the oxygen atom in the phosphoryl group with sulfur (thionochloridate).

- Impact: The sulfur atom increases electron density at the phosphorus center, accelerating nucleophilic substitution reactions. However, thionochloridates are generally less stable toward hydrolysis than oxychloridates .

- Applications : Primarily used in agrochemicals for its rapid degradation in environmental conditions .

O,O-Dibutyl Methylphosphonothionate (CAS 18628-73-4)

- Molecular Formula : C₉H₂₁O₂PS

- Structural Difference : Features two butyl groups and a thioate (S=O) group instead of chloride.

- Impact : The thioate group enhances resistance to hydrolysis, making it a preferred intermediate in slow-release pesticides. The long alkyl chains improve solubility in organic matrices .

- Applications : Key component in delayed-action insecticides and lubricant additives .

Data Tables

Table 1. Structural and Physical Properties of Selected Analogs

Research Findings

- Toxicity: this compound inhibits acetylcholinesterase, leading to neurotoxic effects at elevated concentrations. Its hydrolysis product, methylphosphonic acid, is less toxic but persistent in aquatic environments .

- Synthesis: Optimized via reaction of methylphosphonic acid with chloroethanol in the presence of thionyl chloride, yielding >85% purity .

- Environmental Behavior : Degrades faster in alkaline conditions (t₁/₂ = 12 hours at pH 10) compared to neutral conditions (t₁/₂ = 72 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.